molecular formula C11H15NO3 B14751321 3-(3-Ethoxyanilino)propanoic acid

3-(3-Ethoxyanilino)propanoic acid

Cat. No.: B14751321
M. Wt: 209.24 g/mol
InChI Key: IEGMZHXKLJZZBY-UHFFFAOYSA-N
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Description

3-(3-Ethoxyanilino)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxy group attached to an aniline moiety, which is further connected to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyanilino)propanoic acid typically involves the reaction of 3-ethoxyaniline with a suitable propanoic acid derivative. One common method is the acylation of 3-ethoxyaniline using propanoic anhydride or propionyl chloride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyanilino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethoxy group or the aniline moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Ethoxyanilino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyanilino)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Similar structure but lacks the ethoxy group.

    3-(4-Ethoxyanilino)propanoic acid: Similar but with the ethoxy group in a different position.

    3-(3-Methoxyanilino)propanoic acid: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

3-(3-Ethoxyanilino)propanoic acid is unique due to the presence of the ethoxy group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications over its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3-ethoxyanilino)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-2-15-10-5-3-4-9(8-10)12-7-6-11(13)14/h3-5,8,12H,2,6-7H2,1H3,(H,13,14)

InChI Key

IEGMZHXKLJZZBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NCCC(=O)O

Origin of Product

United States

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